![molecular formula C20H21N3O4 B2369418 N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 2034596-92-2](/img/structure/B2369418.png)
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide
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Description
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, also known as HIOC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Cyclic Hydroxamic Acids and Lactams : Research on similar compounds has led to the development of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, showcasing the diverse chemical reactions and potential biological applications of complex molecules related to N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide (H. Hartenstein & D. Sicker, 1993).
Chiral Recognition in Melatonin Receptor Ligands : Studies on N-anilinoethylamides, which share structural features with N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, have shown chiral recognition and binding affinity to melatonin receptors, highlighting the importance of molecular conformation in receptor binding and potential therapeutic applications (Gian Marco Elisi et al., 2020).
Pharmacological Evaluation
- Antiviral Activity of Pyrimidine Derivatives : Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which resemble the structure of N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide, has revealed antiviral activity, particularly against retroviruses. This suggests potential therapeutic applications for similar compounds in treating viral infections (D. Hocková et al., 2003).
Potential Therapeutic Applications
- Sulfonamide and Tertiary Amine in Pd(II)-Catalyzed Diamination : The study of Pd(II)-catalyzed oxidative double cyclization, leading to indolobenzothiazine S,S-dioxides, illustrates the complex reactions possible with molecules similar to N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide. This research highlights the potential for developing novel therapeutic agents through complex chemical synthesis (Tu M. Ha et al., 2015).
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-23-10-9-13-11-14(7-8-16(13)23)17(24)12-21-19(25)20(26)22-15-5-3-4-6-18(15)27-2/h3-11,17,24H,12H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDFIUNKLJTHSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide |
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